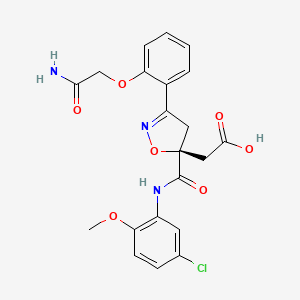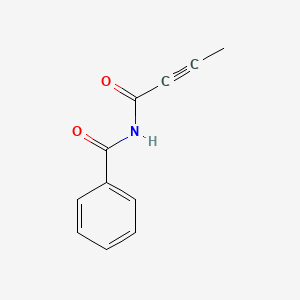
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and an oxadiazole ring
Métodos De Preparación
The synthesis of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of diaminomaleonitrile to form a triazole ring, followed by nitration and subsequent formation of the oxadiazole ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of high-energy materials and polymers due to its stable yet reactive structure.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole include other triazole and oxadiazole derivatives, such as 4,5-dicyano-1,2,3-triazole . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a nitro group with the triazole and oxadiazole rings, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
918655-07-9 |
|---|---|
Fórmula molecular |
C10H6N6O3 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
3-nitro-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H6N6O3/c17-16(18)10-9(12-19-13-10)15-6-8(11-14-15)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
IIFMGPLDXYGCRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)




![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)



